Mts-protected tert-butylamine structure and properties
Mts-protected tert-butylamine structure and properties
This technical guide details the structure, synthesis, and physicochemical properties of Mts-protected tert-butylamine (
Structure, Synthesis, and Orthogonal Deprotection Strategies[1]
-tert-butyl-2,4,6-trimethylbenzenesulfonamide (CAS: 161452-12-6)[1]Executive Summary
The Mesitylenesulfonyl (Mts) group serves as a specialized protecting group for the tert-butylamine moiety. Unlike the more common Tosyl (Ts) group, the Mts group incorporates three methyl substitutions on the benzene ring (2,4,6-trimethyl). This structural modification exerts a two-fold effect:
-
Enhanced Acid Lability: The electron-donating methyl groups stabilize the sulfonyl cation intermediate, rendering the S–N bond more susceptible to acidolytic cleavage (e.g., TFMSA) compared to the highly robust Tosyl group.
-
Steric Shielding: The ortho-methyl groups provide significant steric hindrance, protecting the sulfonamide nitrogen from unwanted nucleophilic attack or alkylation during synthetic steps.
This guide outlines the synthesis, stability profile, and deprotection protocols for Mts-protected tert-butylamine, establishing it as a critical intermediate in peptidomimetic and complex organic synthesis.[1]
Structural & Physicochemical Profile
The molecule consists of a bulky tert-butyl group attached to the nitrogen of a mesitylenesulfonamide core.
| Property | Value | Notes |
| IUPAC Name | ||
| CAS Number | 161452-12-6 | |
| Molecular Formula | ||
| Molecular Weight | 255.38 g/mol | |
| Physical State | Crystalline Solid | Typically white to off-white needles.[1][2] |
| Melting Point | 94–96 °C (approx.) | Inferred from analogous Mts-amides [1].[1] |
| LogP (Predicted) | ~3.4 | Highly lipophilic due to trimethyl + t-butyl groups.[1] |
| Solubility | DCM, EtOAc, THF, DMSO | Insoluble in water.[1] |
| pKa (Sulfonamide NH) | ~10–11 | Weakly acidic; deprotonatable by strong bases (NaH). |
Synthetic Methodology
The synthesis of Mts-protected tert-butylamine follows a standard Schotten-Baumann-type sulfonylation.[1] Due to the steric bulk of both the tert-butylamine and the Mts-chloride, the reaction requires a non-nucleophilic base and sufficient time to reach completion.
Protocol: Sulfonylation of tert-Butylamine[1]
Reagents:
-
2,4,6-Trimethylbenzenesulfonyl chloride (Mts-Cl) [1.0 equiv][1]
-
tert-Butylamine [1.2 equiv][1]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) [1.5 equiv]
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve Mts-Cl (10 mmol) in anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0 °C. Add TEA (15 mmol) followed by the dropwise addition of tert-butylamine (12 mmol). The reaction is exothermic; maintain temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (23 °C) and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup:
-
Wash with 1N HCl (2 × 20 mL) to remove excess amine and TEA.
-
Wash with Sat.
(2 × 20 mL) to hydrolyze and remove unreacted sulfonyl chloride. -
Wash with Brine, dry over
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel flash chromatography.
Synthesis Logic Diagram
Figure 1: Synthetic pathway for the protection of tert-butylamine with the Mts group.[1][3]
Stability & Orthogonality
The Mts group provides a unique stability profile that is orthogonal to acid-labile carbamates (Boc) under mild conditions, yet removable under strong acidic conditions without the need for reductive cleavage (unlike Tosyl).
| Condition | Stability | Explanation |
| TFA (Neat) | Stable | The Mts group is stable to Trifluoroacetic acid (TFA) at RT.[1] This allows for selective removal of Boc groups elsewhere in the molecule while retaining Mts [2]. |
| Piperidine (20%) | Stable | Stable to standard Fmoc deprotection conditions. |
| Nucleophiles | High | The ortho-methyl groups block nucleophilic attack at the sulfur, preventing premature cleavage. |
| Strong Acid (TFMSA) | Labile | Cleavable by Trifluoromethanesulfonic acid (TFMSA) or HF. |
| Reductive (Na/Nap) | Labile | Cleavable by Sodium Naphthalenide (standard sulfonamide cleavage). |
Deprotection Strategies
Detailed below are the two primary methods for removing the Mts group. The choice depends on the sensitivity of the tert-butyl group and other functionalities in the molecule.
Method A: Acidolytic Cleavage (TFMSA)
Best for: Peptides and substrates stable to strong acid. This method exploits the electron-donating nature of the mesitylene ring.
Mechanism: Protonation of the sulfonamide, followed by S–N bond scission assisted by the stabilized mesitylenesulfonyl cation. Reagents: 1M TFMSA in TFA, Thioanisole (Scavenger).
-
Dissolve the protected amine in TFA containing 10% Thioanisole.
-
Cool to 0 °C.
-
Add TFMSA dropwise (final concentration ~1M).
-
Stir at 0 °C for 60–90 minutes.
-
Precipitate with cold ether or neutralize with mild base.
Method B: Reductive Cleavage (Na/Naphthalene)
Best for: Acid-sensitive substrates where the tert-butyl group must be strictly preserved against elimination.[1]
Mechanism: Single electron transfer (SET) to the sulfonyl group, resulting in S–N bond cleavage. Reagents: Sodium metal, Naphthalene, THF.
-
Prepare a dark green solution of Sodium Naphthalenide in THF.
-
Add the Mts-protected amine in THF at -78 °C.
-
Stir until the green color persists (indicating excess reagent).
-
Quench with
.[4]
Deprotection Decision Logic
Figure 2: Decision tree for selecting the appropriate deprotection methodology.
Applications in Drug Discovery
-
"Safety-Catch" Linkers: The Mts group is stable to mild acid (TFA) used to remove Boc groups. It acts as a permanent protecting group during chain assembly and is removed only in the final "hard acid" (HF or TFMSA) cleavage step [3].
-
Sulfinimidoyl Chloride Precursors: Mts-protected tert-butylamine can be converted into
-tert-butylbenzenesulfinimidoyl chlorides, which are versatile intermediates for constructing chiral sulfinamides and sulfonimidamides in medicinal chemistry [4].[1] -
Lipophilic Masking: In fragment-based drug discovery (FBDD), the Mts group can be used to temporarily increase the LogP of a polar amine fragment to facilitate cell permeability assays before intracellular cleavage.
References
-
Synthesis of Sulfonamides: "Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride." Organic Syntheses, 2025, 102, 477-493.[1]
-
Mts vs Tosyl Stability: "Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride." Aure Chemical.
-
Cleavage Protocols: "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides." Sigma-Aldrich Technical Guides.
-
Tertiary Sulfonamide Cleavage: "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides." ACS Omega, 2021.
